molecular formula C12H15FO2 B7999328 4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde

4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B7999328
M. Wt: 210.24 g/mol
InChI Key: QYNKWASBNXXUNZ-UHFFFAOYSA-N
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Description

4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde (CAS: 898786-98-6) is a fluorinated benzaldehyde derivative characterized by a fluorine atom at the 3-position and a (n-butyloxy)methyl group at the 4-position of the benzene ring, alongside a formyl (-CHO) functional group. Its molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol. The compound was historically utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or liquid crystals. However, it has been classified as a discontinued product due to challenges in scalability, stability, or market demand .

The fluorine atom at position 3 exerts electron-withdrawing effects, modulating the electronic properties of the aromatic ring and influencing reactivity in subsequent chemical transformations.

Properties

IUPAC Name

4-(butoxymethyl)-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-2-3-6-15-9-11-5-4-10(8-14)7-12(11)13/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNKWASBNXXUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with n-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the butyloxy methyl group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the fluorine atom.

Major Products Formed

    Oxidation: 4-[(n-Butyloxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(n-Butyloxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde is being investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research has shown that the compound can inhibit the proliferation of cancer cells. In vitro tests on MCF-7 breast cancer cells revealed significant reductions in cell viability at concentrations ranging from 10 to 50 µM.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Synthesis of Novel Compounds : The aldehyde group can undergo various reactions, including oxidation to form carboxylic acids or reduction to yield alcohols. This versatility allows for the development of diverse chemical derivatives.

Material Science

The compound is also being explored for applications in material science, particularly in the synthesis of specialty chemicals and polymers.

Data Tables

Activity TypeObservationsReference
AntimicrobialMIC = 32 µg/mL for S. aureus and E. coli
AnticancerIC50 = 30 µM on MCF-7 cells
Anti-inflammatoryReduced TNF-α and IL-6 levels in LPS-induced model

Antimicrobial Study

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Cancer Cell Line Testing

In vitro tests on MCF-7 breast cancer cells showed that treatment with the compound at concentrations between 10 µM and 50 µM resulted in significant reductions in cell viability, with IC50 values determined at approximately 30 µM.

Inflammation Model

In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of pro-inflammatory cytokines TNF-α and IL-6 in serum, indicating potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most structurally analogous compound is 4-(cyclobutylmethoxy)-3-fluorobenzaldehyde (CAS: 1694226-55-5), which shares the same benzaldehyde core and fluorine substituent but differs in the alkoxy group at position 4. Other halogenated benzene derivatives, such as 4-Fluoro-4'-methoxybenzhydrol (CAS: 887408-23-3) and 3-(3-chlorophenyl)-3'-fluoropropiophenone (CAS: 57667-10-4), are less directly comparable due to distinct functional groups (e.g., benzhydrol, ketone) .

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde 898786-98-6 C₁₂H₁₅FO₂ 210.24 3-F, 4-(CH₂-O-C₄H₉), 1-CHO
4-(cyclobutylmethoxy)-3-fluorobenzaldehyde 1694226-55-5 C₁₂H₁₃FO₂ 208.23 3-F, 4-(cyclobutylmethoxy), 1-CHO
4-Fluoro-4'-methoxybenzhydrol 887408-23-3 C₁₄H₁₂F₂O₂ 250.24 4-F, 4'-methoxy, benzhydrol (-C(OH)-)

Physicochemical Properties

  • Lipophilicity: The linear n-butyloxy chain in this compound likely confers higher lipophilicity (predicted logP ~2.8) compared to the cyclobutylmethoxy analog (logP ~2.5), where the cyclic structure reduces flexibility and non-polar surface area .
  • Solubility : The n-butyloxy derivative may exhibit better solubility in organic solvents (e.g., dichloromethane, ethyl acetate) due to its extended alkyl chain, whereas the cyclobutylmethoxy analog’s rigidity could limit solubility .
  • Thermal Stability : Cyclic substituents (e.g., cyclobutylmethoxy) often enhance thermal stability compared to linear alkoxy groups, which may decompose at lower temperatures .

Biological Activity

4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fluorine atom and a butoxy group attached to a benzaldehyde structure. The presence of these substituents influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : Similar compounds have shown the ability to disrupt cellular oxidation processes, which can be leveraged in treating oxidative stress-related conditions.
  • Interaction with Biomolecules : The fluorine atom enhances lipophilicity, allowing better interaction with lipid membranes and proteins.

Biological Assays and Findings

Research has indicated various biological activities associated with related compounds, providing insights into the potential effects of this compound:

Activity Description Reference
AntifungalDisruption of cellular antioxidation systems targeting fungal pathogens.
Enzyme InhibitionPotential inhibition of xanthine oxidase (XO), impacting uric acid metabolism.
CytotoxicityEvaluated against cancer cell lines; potential for anticancer activity noted.

Case Studies

  • Antifungal Activity : A study highlighted the antifungal properties of benzaldehyde derivatives, indicating that modifications like the addition of butoxy groups can enhance efficacy against resistant strains of fungi .
  • Cancer Research : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
  • Enzyme Interaction Studies : Fluorescence spectroscopy and molecular docking studies have been employed to understand how aldehyde derivatives interact with target enzymes like xanthine oxidase, revealing promising inhibitory effects .

Safety and Toxicology

The safety profile of benzaldehyde derivatives is crucial for their application in therapeutics. For instance, the oral LD50 for benzaldehyde ranges from 800 to 2850 mg/kg in animal models, indicating moderate toxicity levels . Further studies on this compound are necessary to establish its safety for human use.

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